2,2-Dimethylcyclohexanone oxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(2,2-dimethylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NO/c1-8(2)6-4-3-5-7(8)9-10/h10H,3-6H2,1-2H3 |
InChI Key |
SJMQCPHPTFSSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=NO)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethylcyclohexanone Oxime and Its Derivatives
Direct Oxime Formation from 2,2-Dimethylcyclohexanone (B156460)
The conversion of 2,2-dimethylcyclohexanone to its corresponding oxime is a fundamental transformation that can be achieved through several established synthetic routes.
Condensation Reactions with Hydroxylamine (B1172632) and its Salts
The most common and direct method for the synthesis of 2,2-dimethylcyclohexanone oxime is the condensation reaction between 2,2-dimethylcyclohexanone and hydroxylamine or its salts, such as hydroxylamine hydrochloride. youtube.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime.
The reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the acid released from the hydroxylamine salt, thereby driving the reaction to completion. The general reaction is as follows:
Reaction Scheme: 2,2-Dimethylcyclohexanone + Hydroxylamine Hydrochloride → this compound + Water + HCl
The formation of the oxime from an aldehyde or ketone is a well-established reaction in organic chemistry. youtube.com The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2,2-dimethylcyclohexanone. This is followed by proton transfer steps and the elimination of a water molecule to yield the final oxime product. youtube.com
| Reactant | Reagent | Product |
| 2,2-Dimethylcyclohexanone | Hydroxylamine Hydrochloride | This compound |
Catalytic Approaches to Oxime Synthesis
In recent years, more sustainable and efficient catalytic methods for oxime synthesis have been developed, which can be applied to the formation of this compound. These methods often aim to avoid the use of stoichiometric reagents and reduce waste.
One such approach involves the in-situ generation of hydroxylamine from other nitrogen sources, followed by its reaction with the ketone. For example, electrochemical methods have been reported for the synthesis of cyclohexanone (B45756) oxime where nitrate (B79036) or nitrite (B80452) is electrochemically reduced to form hydroxylamine, which then reacts with cyclohexanone. researchgate.net This approach offers a potentially greener alternative to traditional methods.
Another catalytic strategy involves the direct oxidation-oximization of the corresponding cyclohexane (B81311). For instance, a cascade reaction for the synthesis of cyclohexanone oxime from cyclohexane using ammonium (B1175870) acetate (B1210297) in the presence of a bifunctional catalyst has been described. While not specific to 2,2-dimethylcyclohexanone, this methodology highlights the potential for direct conversion of the parent cycloalkane to the oxime.
Synthesis of O-Substituted this compound Derivatives
The hydroxyl group of this compound can be readily functionalized to produce a variety of O-substituted derivatives, which have applications in various fields of chemical synthesis.
O-Alkylation and O-Arylation Strategies
O-alkylation of this compound results in the formation of oxime ethers. This is typically achieved by treating the oxime with an alkylating agent in the presence of a base. The base deprotonates the hydroxyl group of the oxime, forming an oximate anion, which then acts as a nucleophile and attacks the alkylating agent.
Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and dialkyl sulfates. The choice of base and solvent can influence the reaction's efficiency and selectivity.
General O-Alkylation Reaction: this compound + Alkyl Halide + Base → O-Alkyl-2,2-dimethylcyclohexanone Oxime + Salt + Water
O-arylation, the formation of an O-aryl oxime ether, can be more challenging. However, methods such as the palladium-catalyzed cross-coupling of oximes with aryl halides have been developed to achieve this transformation.
| Starting Material | Reagent | Product Type |
| This compound | Alkyl Halide/Base | O-Alkyl Oxime Ether |
| This compound | Aryl Halide/Palladium Catalyst | O-Aryl Oxime Ether |
O-Acylation Techniques
O-acylation of this compound leads to the formation of oxime esters. This can be accomplished by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct.
General O-Acylation Reaction: this compound + Acid Chloride + Base → O-Acyl-2,2-dimethylcyclohexanone Oxime + Salt
These O-acyl oxime derivatives are of interest due to their potential reactivity, including their use in generating iminyl radicals under certain conditions.
| Starting Material | Reagent | Product Type |
| This compound | Acid Chloride | O-Acyl Oxime Ester |
| This compound | Acid Anhydride | O-Acyl Oxime Ester |
Reactivity and Mechanistic Studies of 2,2 Dimethylcyclohexanone Oxime
Beckmann Rearrangement Pathways and Divergence
The classical Beckmann rearrangement involves the acid-catalyzed isomerization of an oxime to an amide. organicreactions.org The reaction is initiated by the conversion of the oxime hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. masterorganicchemistry.com This process is highly stereospecific. wikipedia.org In the case of cyclic oximes like cyclohexanone (B45756) oxime, this "normal" rearrangement leads to the formation of a lactam, such as ε-caprolactam, a vital precursor for Nylon 6. jocpr.comwikipedia.org
However, the presence of a quaternary carbon center adjacent to the oxime functionality, as in 2,2-dimethylcyclohexanone (B156460) oxime, dramatically alters the reaction's course. This structural feature promotes a competing reaction known as the Beckmann fragmentation, often referred to as the "abnormal" Beckmann rearrangement. wikipedia.orgrsc.orgstackexchange.com
Abnormal Beckmann Rearrangement of 2,2-Dimethylcyclohexanone Oxime
The abnormal Beckmann rearrangement is characterized by the cleavage of the carbon-carbon bond adjacent to the imino carbon, leading to the formation of nitriles instead of amides. rsc.orgstackexchange.com This pathway becomes dominant when the α-carbon can stabilize a positive charge, a condition met by the quaternary carbon in this compound. wikipedia.orgstackexchange.com
The fragmentation of this compound results in the formation of an unsaturated nitrile. stackexchange.com The reaction proceeds through the formation of a carbocation intermediate, which is stabilized by the quaternary carbon center through hyperconjugation. wikipedia.org This carbocation then undergoes heterolytic fragmentation of the carbon-carbon bond that is anti to the leaving group, yielding a nitrile. stackexchange.com The formation of the unsaturated nitrile is a consequence of the subsequent loss of a proton from the carbocation to create a site of unsaturation. wikipedia.org
While the primary outcome of the abnormal Beckmann rearrangement of this compound is an unsaturated nitrile, the formation of other products such as α,β-unsaturated ketones and saturated amides can also occur under certain conditions. The synthesis of α,β-unsaturated ketones from saturated ketones can be achieved through various methods, often involving multiple steps and harsh conditions. organic-chemistry.org However, their formation in the context of the Beckmann rearrangement suggests complex reaction pathways that may involve side reactions or alternative mechanistic routes. Similarly, the presence of saturated amides indicates that the "normal" Beckmann rearrangement pathway, while disfavored, may still compete to a minor extent with the fragmentation pathway.
The outcome of the Beckmann rearrangement is highly dependent on the reaction conditions and the choice of catalyst. wikipedia.org Traditionally, strong acids like sulfuric acid or phosphorus pentachloride at elevated temperatures are used. jocpr.comresearchgate.net However, these harsh conditions can lead to side reactions and are not suitable for sensitive substrates. jocpr.comorganic-chemistry.org
Modern approaches have focused on developing milder and more selective catalytic systems. These include solid acid catalysts, ionic liquids, and other reagents that can promote the rearrangement under less aggressive conditions. jocpr.comresearchgate.net For instance, 2,4,6-trichloro masterorganicchemistry.comwikipedia.orgrsc.orgtriazine in N,N-dimethylformamide has been shown to effect the Beckmann rearrangement at room temperature. organic-chemistry.org The choice of catalyst can significantly influence the ratio of fragmentation to rearrangement products. For example, the use of dehydrating agents like phosphorus pentoxide can favor the formation of the nitrilium ion, a key intermediate in the rearrangement pathway. researchgate.net
| Catalyst/Reagent | Conditions | Primary Outcome | Reference |
| Strong Acids (e.g., H₂SO₄) | High Temperature | Mixture of rearrangement and fragmentation products | jocpr.comresearchgate.net |
| 2,4,6-Trichloro masterorganicchemistry.comwikipedia.orgrsc.orgtriazine/DMF | Room Temperature | Amides (from ketoximes) | organic-chemistry.org |
| Solid Acid Catalysts (e.g., zeolites) | Vapor Phase | Can favor rearrangement | jocpr.com |
| Phosphorus Pentoxide (P₂O₅) | Additive | Promotes nitrilium ion formation | researchgate.net |
Comparison with Normal Beckmann Rearrangement in Cyclohexanone Oximes
The divergence between the normal and abnormal Beckmann rearrangement is starkly illustrated by comparing the reactivity of cyclohexanone oxime with its 2,2-dimethyl derivative.
Cyclohexanone Oxime (Normal Beckmann Rearrangement): In the absence of a stabilizing group on the α-carbon, the migration of the alkyl group to the nitrogen is the favored pathway. This leads to the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield ε-caprolactam, a seven-membered ring lactam. wikipedia.orgstackexchange.com A primary carbocation that would be formed in an "abnormal" pathway is unstable and thus this route is not favored. stackexchange.com
This compound (Abnormal Beckmann Rearrangement): The presence of the gem-dimethyl group at the C2 position provides a tertiary carbocation upon potential C-C bond cleavage. This carbocation is significantly more stable than the primary carbocation that would be formed from cyclohexanone oxime, making the fragmentation pathway kinetically accessible and often predominant. rsc.orgstackexchange.com
| Oxime | Predominant Pathway | Major Product | Reason for Pathway |
| Cyclohexanone Oxime | Normal Beckmann Rearrangement | ε-Caprolactam (Lactam) | Instability of primary carbocation intermediate in fragmentation pathway. stackexchange.com |
| This compound | Abnormal Beckmann Rearrangement (Fragmentation) | Unsaturated Nitrile | Stability of tertiary carbocation intermediate. rsc.orgstackexchange.com |
Mechanistic Insights into Migration and Fragmentation Processes
The mechanistic choice between migration (normal rearrangement) and fragmentation (abnormal rearrangement) is a subject of detailed study. Computational and spectroscopic studies provide insight into the electronic factors governing these pathways. rsc.org
The initiating step for both reactions is the departure of the leaving group from the oxime nitrogen. stackexchange.com The subsequent step is dictated by the nature of the substituent anti to this leaving group.
In the normal rearrangement , a concerted process is believed to occur where the migrating group moves to the nitrogen as the leaving group departs. This avoids the formation of a discrete carbocation on the migrating carbon. masterorganicchemistry.com
In the abnormal rearrangement (fragmentation) , the stability of the potential carbocation at the α-position is the critical factor. The reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate, which then undergoes cleavage of the C-C bond. wikipedia.orgstackexchange.com Studies on related systems have shown that an increase in the electron demand of the leaving group leads to a lengthening of the C1-C2 bond, supporting the idea of a developing positive charge on the C1 carbon and favoring the fragmentation pathway. rsc.org Natural Bond Orbital (NBO) analysis has also supported the presence of key orbital interactions that facilitate this bond cleavage. rsc.org
Role of Steric Hindrance from Gem-Dimethyl Groups
The presence of the gem-dimethyl groups at the carbon atom alpha to the oxime function introduces significant steric hindrance. This steric bulk is a determining factor in the outcome of the Beckmann rearrangement. Unlike the conventional Beckmann rearrangement of cyclohexanone oxime which yields caprolactam, the rearrangement of this compound can proceed through an "abnormal" pathway. rsc.org This abnormal Beckmann reaction, or Beckmann fragmentation, leads to the formation of a nitrile instead of a lactam.
Studies comparing the structural effects in the Beckmann rearrangement of cyclohexanone oximes and their 2,2-dimethyl analogues have revealed that while the fundamental structural changes are similar, the magnitude of these changes is weaker in the sterically hindered compounds. rsc.org The steric strain imposed by the gem-dimethyl groups can disfavor the formation of the seven-membered lactam ring, making the fragmentation pathway to a less strained open-chain nitrile a more favorable outcome. This highlights the critical role of steric hindrance in governing the reaction pathway, diverting it from the typical rearrangement to a fragmentation process.
Transition State Characterization and Orbital Interactions
The mechanism of the Beckmann rearrangement involves the migration of the group anti-periplanar to the oxime's leaving group. wikipedia.orgmasterorganicchemistry.com For this compound, this would be the C6 carbon. The transition state for this process involves a complex interplay of bond breaking and bond formation.
While specific computational studies on the transition state of this compound are not extensively documented in readily available literature, insights can be drawn from studies on analogous systems. Computational analyses of the Beckmann rearrangement of other ketoximes have shown that the reaction proceeds through a transition state where the migrating group moves towards the nitrogen atom as the N-O bond cleaves. wikipedia.org The stability of this transition state is influenced by both steric and electronic factors.
In the case of this compound, the steric repulsion between the gem-dimethyl groups and the migrating methylene (B1212753) group (C6) in the transition state leading to the lactam would be substantial. This steric clash would raise the energy of this transition state, potentially making the alternative fragmentation pathway, which alleviates this strain, more kinetically favorable. Orbital interactions, specifically the alignment of the migrating group's sigma bond with the pi* orbital of the C=N bond and the sigma* orbital of the N-O bond, are crucial for the rearrangement. The steric hindrance from the gem-dimethyl groups may distort the optimal geometry for these orbital overlaps, further impeding the normal Beckmann rearrangement.
Photochemical Transformations of this compound
The photochemical behavior of this compound offers alternative reaction pathways that can differ significantly from its ground-state reactivity.
Photo-induced Rearrangement and Fragmentation Pathways
Upon photochemical excitation, this compound can undergo rearrangements and fragmentations. A notable reaction is the photo-Beckmann rearrangement. Interestingly, studies on the closely related and highly hindered 2,2,6,6-tetramethylcyclohexanone (B74775) oxime have shown that while the ground-state Beckmann rearrangement yields a nitrile, the photochemical reaction produces the corresponding lactam in a 60% yield. cdnsciencepub.com This suggests that the photochemical pathway provides a viable route to the lactam that is disfavored in the thermal reaction due to steric hindrance.
This photochemical rearrangement is thought to proceed through an oxaziridine (B8769555) intermediate, which upon further photolysis or thermolysis, can rearrange to the lactam. cdnsciencepub.com This pathway circumvents the high-energy transition state of the ground-state Beckmann rearrangement, allowing for the formation of the sterically hindered lactam.
Role of Solvent Effects in Photoreactions
The solvent can play a significant role in the outcome of photochemical reactions of oximes. While specific studies on the solvent effects in the photoreactions of this compound are limited, general principles of photochemistry suggest that the polarity and hydrogen-bonding ability of the solvent can influence the stability of excited states and intermediates.
Other Selective Transformations and Functionalizations
Beyond rearrangement reactions, the unique structure of this compound can be exploited for other selective chemical transformations.
Selective Oxidation Reactions (e.g., Cyclopalladation-Oxidation)
While direct examples of cyclopalladation-oxidation of this compound are not prominent in the surveyed literature, the principles of C-H activation by transition metals can be applied. Cyclopalladation is a powerful tool for the functionalization of C-H bonds, often directed by a coordinating group such as an oxime.
Reactions Involving O-Substituted Oxime Derivatives
The reactivity of O-substituted derivatives of this compound is significantly influenced by the gem-dimethyl group at the C2 position. This substitution pattern plays a crucial role in directing the course of classical reactions such as the Beckmann rearrangement, often leading to a competition between rearrangement and fragmentation pathways. The nature of the substituent on the oxime oxygen further modulates this reactivity.
The Beckmann rearrangement is a well-established method for converting oximes into amides or lactams. wikipedia.orgmasterorganicchemistry.comrsc.org This reaction is typically catalyzed by acids and proceeds through the conversion of the hydroxyl group of the oxime into a good leaving group, followed by a 1,2-migration of the group anti-periplanar to the leaving group. masterorganicchemistry.comyoutube.com For O-substituted oximes, the substituent on the oxygen atom already serves as a leaving group, facilitating the rearrangement under thermal or milder acidic or basic conditions. masterorganicchemistry.com
In the case of O-substituted derivatives of this compound, two potential rearrangement products can be envisioned: 7,7-dimethyl-azepan-2-one and 3,3-dimethyl-azepan-2-one. The formation of either lactam is dependent on the migratory aptitude of the C6-methylene group versus the C2-quaternary carbon. Generally, the group that is anti-periplanar to the leaving group on the oxime nitrogen will migrate.
However, the presence of the gem-dimethyl group at the C2 position introduces a significant steric and electronic factor. This substitution can favor an alternative reaction pathway known as the Beckmann fragmentation. wikipedia.org This fragmentation becomes a major competing reaction when the migrating group can form a stable carbocation. wikipedia.org The quaternary carbon at the C2 position, substituted with two methyl groups, can stabilize a positive charge, making fragmentation a more favorable process.
The general mechanism for the Beckmann rearrangement of an O-substituted cyclohexanone oxime derivative involves the departure of the O-substituent and the concurrent migration of the anti-periplanar alkyl group to the electron-deficient nitrogen atom. This concerted step results in the formation of a nitrilium ion intermediate, which is then attacked by water to yield the corresponding lactam after tautomerization. youtube.comyoutube.com
For O-substituted this compound, the reaction can be initiated by converting the oxime to a derivative with a good leaving group, such as an O-acetyl or O-tosyl group. masterorganicchemistry.comresearchgate.net The subsequent reaction is often promoted by heat or treatment with acid or base.
Table 1: Potential Products from the Reaction of O-Substituted this compound
| Reactant | Condition | Potential Products | Reaction Type |
| O-Acetyl this compound | Heat/Acid | 7,7-Dimethyl-azepan-2-one | Beckmann Rearrangement |
| O-Acetyl this compound | Heat/Acid | 3,3-Dimethyl-azepan-2-one | Beckmann Rearrangement |
| O-Acetyl this compound | Heat/Acid | 6-cyano-6-methylhept-1-ene | Beckmann Fragmentation |
Detailed mechanistic studies on the Beckmann rearrangement of O-substituted this compound are limited in the literature. However, based on the principles of the Beckmann rearrangement and fragmentation, the reaction outcome is expected to be highly dependent on the specific reaction conditions and the nature of the O-substituent. The choice of solvent and catalyst can influence the ratio of rearrangement to fragmentation products. For instance, conditions that can stabilize the incipient carbocation formed during fragmentation would likely favor the formation of the nitrile product. Conversely, conditions that promote the concerted migration of the alkyl group would favor the formation of the lactam.
Structural Analysis and Spectroscopic Characterization in Academic Research
X-ray Crystallographic Investigations of 2,2-Dimethylcyclohexanone (B156460) Oxime Derivatives
X-ray crystallography has been an indispensable tool for determining the precise three-dimensional arrangement of atoms in derivatives of 2,2-Dimethylcyclohexanone oxime. These studies offer a static yet detailed snapshot of the molecule's solid-state conformation, providing a foundation for understanding its dynamic behavior in solution.
Analysis of Oxime Group Geometry and Conformation
Studies comparing a series of oximes have shown that as the electron-withdrawing ability of the substituent on the oxime oxygen increases, there are systematic changes in the geometry around the C=N-O moiety. sci-hub.se While significant trends in the C-C or C=N bond lengths are not always observed, subtle but important changes occur in the bond angles at the oxime carbon. researchgate.net
Bond Length and Angle Correlations with Reactivity
A key area of investigation has been the correlation between ground-state structural parameters and the propensity of an oxime to undergo either a normal or an abnormal Beckmann rearrangement. For oximes that undergo the normal rearrangement, an increase in the electron-demanding nature of the group attached to the oxygen (OR) leads to a lengthening of the N-OR bond. sci-hub.se This is accompanied by a decrease in the C2-N-O bond angle, which is consistent with the initial stages of the migration of the anti-periplanar carbon atom. sci-hub.se
In contrast, for this compound derivatives, which are known to favor the abnormal Beckmann reaction (fragmentation), similar but weaker structural effects are observed. sci-hub.seresearchgate.net The steric hindrance provided by the gem-dimethyl group near the oxime function influences the reaction pathway, leading to less pronounced changes in bond distances and angles compared to substrates that follow the normal Beckmann reaction. Specifically, while the N-O bond length still shows sensitivity to the leaving group's ability, the magnitude of this change is less than that for cyclohexanone (B45756) oximes that undergo the normal rearrangement. sci-hub.se
Advanced Spectroscopic Techniques for Structural Elucidation
In addition to X-ray crystallography, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in providing detailed information about the electronic environment and connectivity of atoms within this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a powerful technique for studying the conformational and electronic properties of this compound in solution.
One-bond carbon-carbon coupling constants (1JCC) are sensitive probes of the electronic structure and hybridization of the atoms involved. Studies have shown that these coupling constants can provide insights into hyperconjugative interactions within the molecule. sci-hub.se For oxime derivatives, the magnitude of 1JC-C for the bond that cleaves during the reaction has been shown to vary systematically with the electron demand of the substituent on the oxime oxygen. sci-hub.se
In the case of this compound analogues, which are prone to the abnormal Beckmann reaction, the structural effects on coupling constants are present but weaker in magnitude compared to systems that undergo the normal rearrangement. sci-hub.se Nevertheless, a correlation has been observed where an increase in the length of the fissile C1-C2 bond corresponds to a decrease in the 13C–13C 1-bond coupling constant as the electron demand of the OR substituent increases. sci-hub.se This relationship supports the idea that changes in bond order, consistent with the initial stages of the Beckmann fragmentation, can be detected in the ground state.
| Derivative Series | Sensitivity of N-O Bond Length to Leaving Group Ability |
| Cyclohexanone oximes (Normal Beckmann) | Greatest |
| 2,2-Dimethylcyclohexanone oximes (Abnormal Beckmann) | Reduced |
| Cyrene oximes (Abnormal Beckmann) | Especially Reduced |
This table is based on comparative data from studies on Beckmann rearrangements. sci-hub.se
The chemical shifts of carbon and proton nuclei in NMR spectra are highly sensitive to the local electronic environment. In substituted 2,2-dimethylchroman-4-one (B181875) derivatives, which share structural similarities, the introduction of different substituents leads to predictable changes in the 13C chemical shifts. mdpi.com For instance, a "normal" substituent effect is observed on the carbonyl group's chemical shift, where electron-withdrawing groups cause a downfield shift (deshielding). mdpi.com
Solvent effects on 1H NMR chemical shifts have also been used to probe the conformation of related α-methylcyclohexanone oximes. rsc.org The shifts induced by aromatic solvents like benzene (B151609) and pyridine (B92270) can help in assigning the stereochemistry and conformation of these molecules. rsc.org For this compound itself, the rapid ring inversion between two equivalent chair conformations is a key feature of its dynamic behavior in solution. rsc.org The analysis of through-space effects on proton chemical shifts in related systems has also been employed to assign the configuration of oxime isomers, with the electric field effect of the substituent on the nitrogen being a determining factor. lookchem.com
| Compound | Chemical Information |
| 2,2-Dimethylcyclohexanone | A sterically hindered ketone used in the preparation of 6,6-dimethyl-1-vinylcyclohexene. sigmaaldrich.com |
| 4,4-Dimethylcyclohexanone oxime | Undergoes abnormal Beckmann reactions due to steric hindrance. |
| Cyclohexanone Oxime | A classic substrate for the normal Beckmann reaction. |
| 2-Methylcyclohexanone oxime | Its conformational equilibrium has been studied using NMR and theoretical methods. researchgate.net |
| 4-tert-Butylcyclohexanone oxime | Used as a reference compound in conformational studies of cyclohexanone oximes. researchgate.net |
| Cyrene™ oximes | Undergo the abnormal Beckmann reaction and have been studied for structure-reactivity correlations. sci-hub.se |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the study of this compound, IR spectroscopy provides critical data for confirming the presence of characteristic bonds.
A study on the abnormal Beckmann reaction of dihydrolevoglucosenone oxime included a comparative analysis with this compound analogues. rsc.org This research implies the existence and study of these molecules, although the specific spectral data was not published within the article. Generally, for oximes, key IR absorption bands are anticipated for the O-H, C=N, and N-O bonds. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3600 cm⁻¹, with its position and shape influenced by hydrogen bonding. The C=N stretching vibration is a characteristic peak for oximes and is expected in the 1620-1690 cm⁻¹ region. The N-O stretching vibration is usually observed in the 900-960 cm⁻¹ range.
For comparison, the precursor ketone, 2,2-dimethylcyclohexanone, exhibits a strong absorption band for the C=O stretch, which is absent in the oxime. This disappearance of the carbonyl peak and the appearance of the O-H and C=N stretching bands are primary indicators of the successful conversion of the ketone to the oxime.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H | 3100-3600 (broad) | Stretching |
| C-H (sp³) | 2850-3000 | Stretching |
| C=N | 1620-1690 | Stretching |
| C-N | 1210-1340 | Stretching |
| N-O | 900-960 | Stretching |
This table is based on established ranges for similar functional groups and is for illustrative purposes pending the availability of direct experimental data for this compound.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, mass spectrometry would be used to confirm its molecular formula (C₈H₁₅NO) and to study its fragmentation patterns, which provide structural clues.
Direct mass spectra for this compound are not widely published in academic literature. However, we can predict the expected molecular ion peak and fragmentation pathways based on the analysis of related compounds. The molecular weight of this compound is 141.22 g/mol . Therefore, the mass spectrum should show a molecular ion peak (M⁺) at m/z = 141.
The fragmentation of cyclohexanone oximes in a mass spectrometer often involves characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for oximes include the loss of a hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da). The fragmentation of the cyclohexyl ring can also lead to a variety of smaller fragment ions.
A study focusing on the Beckmann rearrangement of various oximes, including those of 2,2-dimethylcyclohexanone, indicates that this compound is utilized in synthetic organic chemistry research. rsc.org The characterization of reactants and products in such studies would undoubtedly involve mass spectrometry, even if the data is not explicitly presented in the final publication.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 141 | Molecular ion (M⁺) |
| 124 | [M - OH]⁺ |
| 123 | [M - H₂O]⁺ |
| 96 | Possible fragment from ring cleavage |
| 82 | Possible fragment from ring cleavage |
| 69 | Possible fragment from ring cleavage |
This table represents predicted values based on the molecular structure and common fragmentation patterns of related oximes.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of oximes at the molecular level. These calculations offer a detailed understanding of the geometric and electronic characteristics of 2,2-Dimethylcyclohexanone (B156460) oxime and the energetic landscape of its reactions.
Geometry Optimization and Electronic Structure Analysis
Computational studies have been conducted to determine the ground-state geometries of a series of oximes, including analogues of 2,2-dimethylcyclohexanone oxime. rsc.org These calculations are crucial for understanding how structural parameters correlate with the oxime's reactivity. For instance, in studies comparing cyclohexanone (B45756) oximes (which undergo a normal Beckmann rearrangement) with 2,2-dimethylcyclohexanone oximes (prone to the abnormal Beckmann reaction or fragmentation), DFT has been used to optimize molecular geometries. rsc.org
A key finding from these theoretical investigations is the identification of structural changes that occur with variations in the leaving group ability of the oxime's oxygen substituent. For this compound analogues, systematic structural effects were observed, although they were weaker in magnitude compared to those in cyclohexanone oximes. rsc.org These structural variations, determined through geometry optimization, are critical in predicting the reaction pathway.
Energy Profiles of Reaction Pathways (e.g., Beckmann Rearrangement)
The Beckmann rearrangement is a classic organic reaction where an oxime is converted into an amide or a lactam. masterorganicchemistry.com In the case of this compound, this rearrangement can follow an "abnormal" pathway, leading to fragmentation products (nitriles) rather than the expected lactam. rsc.org This occurs when the group alpha to the oxime can stabilize a carbocation. nih.gov
DFT calculations have been instrumental in mapping the energy profiles of both the normal and abnormal Beckmann rearrangement pathways. One computational study on the rearrangement of acetone (B3395972) oxime in a Beckmann solution, which provides a model for understanding more complex systems, revealed that the transition state involves a concerted migration of the alkyl group to the nitrogen as the hydroxyl group is expelled. nih.gov While specific energy profiles for this compound were not detailed in the provided results, the principles derived from related systems are applicable. The competition between the rearrangement and fragmentation pathways is a key area of investigation where DFT can predict the favored product by comparing the activation energies of the respective transition states.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and orbital interactions within a molecule, providing a deeper understanding of its electronic structure and bonding.
Delocalization and Orbital Interactions
NBO analysis performed on cyclohexanone oximes has revealed significant orbital interactions that play a role in the Beckmann rearrangement. rsc.org Specifically, interactions such as n(O) → σC1–C2 and σC1–C2 → σN–O have been identified. rsc.org These interactions describe the delocalization of electron density from the lone pair of the oxygen atom into the antibonding orbital of the adjacent carbon-carbon bond, and from the sigma bonding orbital of the C1-C2 bond into the antibonding orbital of the nitrogen-oxygen bond, respectively. Such interactions can weaken the C1-C2 and N-O bonds, facilitating the rearrangement process.
Understanding Ground State Structural and Electronic Reorganization
The electronic reorganization in the ground state of the molecule, as revealed by NBO analysis, is a precursor to the chemical reaction. The delocalization effects described above are manifestations of this reorganization. In the context of this compound, these electronic factors in the ground state influence whether the molecule will undergo a normal rearrangement or an abnormal fragmentation. The study of these ground state properties provides a basis for understanding the molecule's inherent reactivity even before considering the transition states of potential reactions.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity.
For 2,2-dimethylcyclohexanone oximes, which are known to undergo the abnormal Beckmann reaction, structure-reactivity correlations have been described. rsc.org These correlations are based on the principle that systematic changes in the molecular geometry and electronic nature of the molecule can be directly related to its reactivity. rsc.org
In a comparative study, it was noted that the structural effects in this compound analogues, which are prone to the abnormal Beckmann reaction, varied in a similar but weaker manner compared to cyclohexanone oximes that undergo the normal rearrangement. rsc.org This suggests that the magnitude of these structural changes can be a predictive tool for the reaction outcome. The data from these studies can be used to construct QSRR models that help in understanding and predicting the behavior of related oximes in the Beckmann rearrangement.
| Compound | Reaction Type | Key Structural/Reactivity Observation | Reference |
| Cyclohexanone Oximes | Normal Beckmann Rearrangement | Increasing N–OR bond distance and closing of the N–C1–C2 bond angle with better leaving groups. | rsc.org |
| 2,2-Dimethylcyclohexanone Oximes | Abnormal Beckmann Rearrangement | Similar but weaker structural effects compared to cyclohexanone oximes. | rsc.org |
Synthetic Utility and Applications in Organic Synthesis
Role as a Precursor in Complex Molecule Synthesis
2,2-Dimethylcyclohexanone (B156460) oxime serves as a foundational building block for the synthesis of more intricate molecules. Its utility is prominently highlighted in the preparation of various cyclic and acyclic compounds.
One of the most notable applications of cyclohexanone (B45756) oximes, in general, is their role as precursors to lactams through the Beckmann rearrangement. wikipedia.orgchemistryscore.com This acid-catalyzed reaction rearranges the oxime to an amide, and in the case of cyclic oximes, yields a lactam. wikipedia.orgchemistryscore.com For instance, the rearrangement of cyclohexanone oxime is the cornerstone of the industrial synthesis of ε-caprolactam, the monomer for Nylon 6. wikipedia.orgbyjus.com While specific studies on the large-scale industrial application of 2,2-dimethylcyclohexanone oxime are less common, the principle remains a key aspect of its synthetic potential. The presence of the gem-dimethyl group at the 2-position introduces steric hindrance that can influence the regioselectivity of the rearrangement, offering a pathway to specifically substituted lactams.
Furthermore, derivatives of cyclohexanone oximes are instrumental in synthesizing other complex molecules. For example, the synthesis of β-damascone, a significant fragrance compound, can be achieved from 2,6-dimethylcyclohexanone, a close structural relative of 2,2-dimethylcyclohexanone. arkat-usa.org This synthesis involves multiple steps, including the formation of a propargylic alcohol and a subsequent Rupe rearrangement. arkat-usa.org Such synthetic strategies underscore the value of substituted cyclohexanone frameworks, like that of 2,2-dimethylcyclohexanone, as starting points for high-value chemical products.
The synthesis of 2,2-dimethylcyclohexanone itself, the precursor to the oxime, can be accomplished through methods like the methylation of 2-methylcyclohexane-1,3-dione (B75653) followed by further chemical transformations. orgsyn.org The resulting 2,2-dimethylcyclohexanone can then be converted to the corresponding oxime through a condensation reaction with hydroxylamine (B1172632). prepchem.comyoutube.comarpgweb.com
Derivatization for Synthetic Intermediates and Chiral Auxiliaries
The oxime functional group in this compound is a versatile handle for further chemical modifications, allowing for its conversion into a variety of synthetic intermediates.
Synthetic Intermediates:
Oximes can be readily acylated to form oxime esters. researchgate.net These esters are valuable intermediates themselves, participating in various transformations. For instance, the acylation of cyclohexanone oxime with carboxylic acid anhydrides or chlorides yields the corresponding esters. researchgate.net These oxime esters can then undergo further reactions, such as quantitative conversion to nitriles upon refluxing in a suitable solvent. researchgate.net
The reactivity of the N-O bond in oximes can be exploited to generate iminyl radicals, which are key intermediates in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nsf.gov This reactivity opens up avenues for creating complex molecular scaffolds from relatively simple starting materials.
Chiral Auxiliaries:
A crucial application of chiral molecules in organic synthesis is their use as chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is achiral, its derivatives, particularly those derived from chiral versions of the cyclohexanone ring, can serve as chiral auxiliaries. For example, (S)-3-hydroxy-2,2-dimethylcyclohexanone is a versatile chiral building block used in terpene synthesis. orgsyn.org This chiral ketone can be converted to its corresponding oxime, which would then carry the chiral information.
The principle of using chiral auxiliaries is well-established. Compounds like trans-2-phenyl-1-cyclohexanol (B1200244) and pseudoephedrine are well-known chiral auxiliaries that direct the stereoselective alkylation of enolates. wikipedia.org Similarly, chiral oxazolidinones are widely used to control the stereochemistry of aldol (B89426) reactions. wikipedia.org By analogy, a chiral derivative of this compound could be employed to influence the stereochemistry of reactions at or near the oxime functional group.
Advanced Synthetic Methodologies Utilizing Oxime Reactivity
The inherent reactivity of the oxime group has been harnessed in a variety of modern synthetic methods, expanding the synthetic utility of compounds like this compound.
The Beckmann rearrangement, a classic reaction, has seen numerous advancements in terms of catalysts and reaction conditions. libretexts.org While traditionally requiring strong acids, modern methods employ a range of milder reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride to promote the rearrangement. wikipedia.org Catalytic versions of the Beckmann rearrangement have also been developed, for instance, using cyanuric chloride and zinc chloride as a co-catalyst. wikipedia.org
Recent developments in photochemistry and transition metal catalysis have further broadened the reactivity of oximes. nsf.gov Photocatalysis can be used to generate iminyl radicals from oximes, which can then participate in reactions like the addition to alkenes to form functionalized imines. nsf.gov Furthermore, oximes can undergo [2+2]-cycloadditions to access azetidines, a class of nitrogen-containing heterocyclic compounds. nsf.gov
Another innovative approach involves the ring-opening cross-coupling of cyclobutanone (B123998) oxime derivatives with alkenes, mediated by sulfuryl fluoride (B91410) (SO₂F₂), to synthesize δ-olefin-containing aliphatic nitriles. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org This method highlights the potential for C-C bond cleavage and formation by activating the N-O bond of the oxime. beilstein-journals.org Such methodologies demonstrate the ongoing evolution of synthetic chemistry and the continued importance of versatile functional groups like oximes.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Rearrangements
The Beckmann rearrangement is a fundamental transformation of oximes into amides or lactams, traditionally catalyzed by strong acids like sulfuric acid. wikipedia.orgorganic-chemistry.org For 2,2-dimethylcyclohexanone (B156460) oxime, this reaction is particularly intriguing due to the potential for a competing reaction known as Beckmann fragmentation. The development of new catalytic systems is crucial for controlling the selectivity between these two pathways and for conducting the rearrangement under milder, more environmentally friendly conditions.
Future research is focused on several classes of catalysts:
Homogeneous Catalysts: Systems based on cobalt salts combined with Lewis acids have shown effectiveness in promoting Beckmann rearrangements under milder conditions, potentially reducing the formation of undesirable byproducts. researchgate.net Organocatalysts, such as boronic acids activated by perfluoropinacol, represent another frontier, offering a metal-free approach to the rearrangement. organic-chemistry.org
Heterogeneous Catalysts: Solid acid catalysts, including various zeolites, are being investigated for vapor-phase Beckmann rearrangements. These catalysts offer advantages in terms of separation and reusability, which is particularly important for industrial applications. However, high reaction temperatures are often required. researchgate.net
Photocatalysis: The use of visible-light-driven generation of reagents like the Vilsmeier-Haack reagent presents a novel, mild approach for activating the oxime for rearrangement. organic-chemistry.org
The key challenge for 2,2-dimethylcyclohexanone oxime is to develop catalysts that can selectively promote the desired rearrangement (either to the lactam or the fragmentation product) by carefully tuning the catalyst's acidic and steric properties.
Table 1: Overview of Catalytic Systems for Oxime Rearrangements
| Catalyst Type | Examples | Mode of Action | Key Research Focus |
|---|---|---|---|
| Brønsted Acids | Sulfuric Acid, Hydrochloric Acid | Protonation of the oxime hydroxyl group to create a good leaving group. wikipedia.orgyoutube.com | Development of milder acid systems to improve selectivity and reduce waste. |
| Lewis Acids | Zinc Chloride, Ytterbium Triflate | Coordination to the oxime oxygen, enhancing its leaving group ability. organic-chemistry.orgresearchgate.net | Use in combination with other catalysts to create synergistic effects. |
| Organocatalysts | Boronic Acids, Dichloroimidazolidinedione | Activation of the hydroxyl group through non-metal intermediates. organic-chemistry.org | Designing "true" catalytic cycles that operate under ambient conditions. |
| Solid Acids | Zeolites, Al-MCM-41 | Provide acidic sites for vapor-phase rearrangements, facilitating product separation. | Improving catalyst lifetime and reducing the high temperatures required for the reaction. |
| Metal Complexes | Cobalt Salts, Triphosphazene | Act as Lewis acids or through other complex mechanisms to promote the reaction under mild conditions. organic-chemistry.orgresearchgate.net | Reducing catalyst loading and preventing metal contamination in the product. |
Development of Asymmetric Transformations
The prochiral nature of 2,2-dimethylcyclohexanone means that its oxime derivative is a prime candidate for asymmetric transformations, leading to valuable chiral molecules. While research specifically on the asymmetric rearrangement of this compound is still an emerging area, foundational work on related substituted cyclohexanones provides a clear path forward.
A key strategy involves the catalytic enantioselective synthesis of axially chiral cyclohexylidene oxime ethers. sci-hub.se This has been achieved through the desymmetrization of 4-substituted cyclohexanones using O-arylhydroxylamines in the presence of a chiral catalyst, such as a BINOL-derived strontium phosphate. sci-hub.se This approach yields products with high enantioselectivity. sci-hub.se
Future research will likely focus on:
Applying these desymmetrization strategies directly to 2,2-dimethylcyclohexanone to generate chiral oxime ethers.
Developing chiral catalysts that can effect an enantioselective Beckmann rearrangement or fragmentation, thereby creating chiral lactams or nitriles. This represents a significant challenge, as it requires the catalyst to differentiate between the two prochiral faces of the intermediate during the migration step.
Exploring dynamic kinetic resolution processes for α-substituted cyclohexanones, which could be adapted for derivatives of this compound. sci-hub.se
Table 2: Strategies for Asymmetric Synthesis from Substituted Cyclohexanones
| Method | Catalyst Type | Substrate Class | Product Type | Potential Application to this compound |
|---|---|---|---|---|
| Catalytic Desymmetrization | Chiral BINOL-derived Strontium Phosphate | 4-Substituted Cyclohexanones | Axially Chiral Cyclohexylidene Oxime Ethers sci-hub.se | Direct synthesis of a chiral derivative from the parent ketone. |
| Kinetic Resolution | Lipase | Phenylcyclohexanone Oxime Esters | Optically Active Oximes and Oxime Esters sci-hub.se | Separation of enantiomers if a chiral derivative can be synthesized as a racemate. |
| Dynamic Kinetic Resolution (DKR) | Chiral BINOL-derived Phosphoric Acid | α-Substituted Cyclohexanones | Enantioenriched Cyclohexanone (B45756) Oxime Ethers sci-hub.se | Potential for converting the entire substrate to a single enantiomeric product. |
Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation
Understanding the precise mechanism of the Beckmann rearrangement and fragmentation of this compound is essential for controlling the reaction's outcome. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.
Computational Studies: Density Functional Theory (DFT) calculations have been instrumental in modeling the reaction pathway. These studies can establish whether the rearrangement is a concerted process (where the migrating group moves as the leaving group departs) or a stepwise process involving distinct intermediates. wikipedia.org For the rearrangement of acetone (B3395972) oxime, for example, computational models have shown a concerted reaction where the migrating methyl group moves to the nitrogen as the hydroxyl group is expelled, with solvent molecules playing a crucial role in stabilizing the transition state. wikipedia.org Similar studies on this compound can elucidate the energetic barriers for both the normal rearrangement and the competing fragmentation, providing insights into how catalyst and solvent choice can influence the product ratio.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for identifying the products of the reaction. The lactam from a normal rearrangement will show a characteristic amide signal, while the nitrile from fragmentation will exhibit a unique quaternary carbon and a nitrile carbon signal in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy allows for clear differentiation between the lactam product (strong C=O and N-H stretching) and the nitrile product (sharp C≡N stretching).
X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides definitive proof of the molecular structure of the starting material and products.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and can provide structural information through analysis of fragmentation patterns. For instance, the McLafferty rearrangement is a known fragmentation pathway for oximes in a mass spectrometer. nih.gov
Table 3: Spectroscopic and Computational Tools for Mechanistic Analysis
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, mechanistic pathways (concerted vs. stepwise). wikipedia.org | Predicting the favorability of Beckmann rearrangement vs. fragmentation under various conditions. |
| NMR Spectroscopy | Structural confirmation of reactants and products (lactam vs. nitrile). arpgweb.com | Unambiguous identification of the reaction outcome and quantification of product ratios. |
| IR Spectroscopy | Identification of key functional groups (C=O, N-H, C≡N). | Quick and reliable method to distinguish between the lactam and nitrile products. |
| X-ray Crystallography | Precise bond lengths, bond angles, and stereochemistry. | Definitive structural elucidation of starting materials and products. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. nih.gov | Confirming the identity of products and studying gas-phase ion chemistry. |
Expanding Synthetic Applications in Chemical Sciences
The true value of this compound in chemical sciences lies in its potential as a versatile building block for more complex molecules. The divergent reactivity (rearrangement vs. fragmentation) can be harnessed to access different classes of compounds.
Beckmann Fragmentation Products: The presence of the quaternary α-carbon often favors the Beckmann fragmentation pathway, leading to the formation of a δ-unsaturated nitrile. masterorganicchemistry.com Nitriles are exceptionally useful synthetic intermediates, which can be transformed into a wide array of other functional groups, including:
Amines: via reduction.
Carboxylic Acids: via hydrolysis.
Ketones: via reactions with organometallic reagents.
Heterocycles: Nitriles are common precursors for nitrogen-containing rings like thiazoles, pyrimidines, and tetrazoles.
Beckmann Rearrangement Products: If conditions can be found to favor the normal Beckmann rearrangement, the resulting 7,7-dimethylazepan-2-one (B6150967) (a substituted caprolactam) becomes accessible. Lactams are core structures in many biologically active compounds and are the monomers for the synthesis of nylons. researchgate.net
Other Potential Applications: Beyond the Beckmann reaction, the oxime functionality itself can be used in other synthetic transformations. Oximes are known precursors for the synthesis of various five- and six-membered heterocyclic systems, such as isoxazoles and pyrazines, through reactions with other bifunctional molecules. Exploring these pathways with this compound could lead to novel heterocyclic structures with potential applications in medicinal chemistry and materials science.
Table 4: Potential Synthetic Products from this compound
| Reaction Pathway | Primary Product Class | Further Transformations | Potential Final Products |
|---|---|---|---|
| Beckmann Fragmentation | Unsaturated Nitriles masterorganicchemistry.com | Reduction, Hydrolysis, Cyclization | Chiral Amines, Carboxylic Acids, Ketones, Heterocycles |
| Beckmann Rearrangement | Substituted Lactams researchgate.net | Polymerization, Ring-opening, Modification | Polyamides (Nylon analogues), Amino Acids, Bioactive Molecules |
| Cycloaddition/Condensation | Heterocycles | Aromatization, Substitution | Isoxazoles, Pyrazines, Pyrroles, and other complex ring systems |
Q & A
Q. What are the established synthetic routes for 2,2-Dimethylcyclohexanone oxime, and how do reaction conditions influence yield and purity?
The primary synthesis involves condensing 2,2-Dimethylcyclohexanone with hydroxylamine hydrochloride. Reaction conditions significantly impact outcomes:
- pH Control : Optimal yields are achieved under mildly acidic or neutral conditions (pH 4–5) to avoid side reactions like Beckmann rearrangement .
- Temperature : Moderate heating (60–80°C) minimizes decomposition while ensuring complete conversion. Prolonged heating above 100°C risks ketone oxidation or oxime degradation .
- Solvent Selection : Ethanol/water mixtures are preferred for solubility and ease of product isolation .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Key techniques include:
- NMR Spectroscopy : ¹H NMR shows characteristic singlet peaks for the two methyl groups (δ ~1.2 ppm) and oxime proton (δ ~8.5 ppm). ¹³C NMR confirms the carbonyl carbon shift upon oxime formation .
- IR Spectroscopy : The N-O stretch (~1600 cm⁻¹) and C=N absorption (~1650 cm⁻¹) are diagnostic .
- Mass Spectrometry : ESI-TOF/MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 170.14) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for chiral derivatives of this compound?
Discrepancies often arise from:
- Stereochemical Lability : The oxime group may undergo tautomerism under acidic conditions, altering ee. Stabilization via hydrogen-bonding solvents (e.g., DMSO) is recommended .
- Analytical Method Bias : Chiral HPLC columns (e.g., Chiralpak® IA) and polarimetry should be cross-validated to account for matrix effects .
- Synthetic Pathway : Asymmetric catalysis (e.g., Sharpless oxyamination) or enzymatic resolution can improve reproducibility .
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
Retrosynthetic AI tools (e.g., Reaxys, Pistachio) predict feasible routes by analyzing:
- Thermodynamic Stability : Density Functional Theory (DFT) calculations assess intermediate stability, guiding catalyst selection (e.g., Pd/C for hydrogenation) .
- Kinetic Parameters : Transition state modeling identifies rate-limiting steps, enabling temperature/pressure optimization .
- Substituent Effects : QSAR models correlate electronic effects of substituents (e.g., methoxy groups) with reaction rates .
Q. What experimental designs mitigate thermal decomposition during high-temperature applications of this compound?
Thermal stability studies (e.g., TGA/DSC) reveal decomposition thresholds (~200°C). Mitigation strategies include:
- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation .
- Stabilizers : Additives like BHT (butylated hydroxytoluene) suppress radical degradation pathways .
- Short Reaction Times : Flow chemistry systems minimize exposure to elevated temperatures .
Methodological Considerations
Q. How should researchers analyze conflicting data on the biological activity of this compound analogs?
Contradictions may stem from:
- Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) across labs using reference compounds .
- Metabolic Interference : LC-MS/MS quantifies metabolite interference in cellular models (e.g., cytochrome P450 interactions) .
- Structural Confounders : X-ray crystallography verifies binding modes to rule out off-target effects .
Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?
Critical parameters include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Batch Consistency : Statistical DOE (Design of Experiments) identifies critical process parameters (CPPs) like stirring rate and reagent stoichiometry .
Data Interpretation and Reporting
Q. How can phase change data (e.g., melting points) from NIST validate the purity of this compound?
NIST’s thermodynamic databases provide reference melting points (e.g., ~85–87°C). Deviations >2°C indicate impurities. DSC analysis corroborates purity by detecting eutectic mixtures .
Q. What statistical methods are recommended for analyzing substituent effects on oxime reactivity?
Multivariate analysis (e.g., PCA or PLS regression) correlates Hammett σ values with reaction rates. Outlier detection (e.g., Grubbs’ test) identifies anomalous data points in Hammett plots .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in catalytic hydrogenation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
